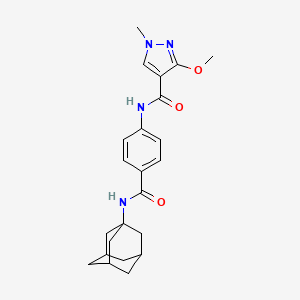

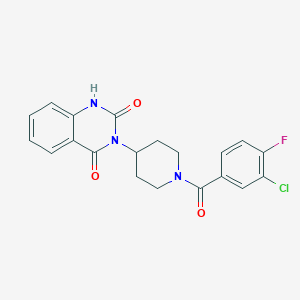

4-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

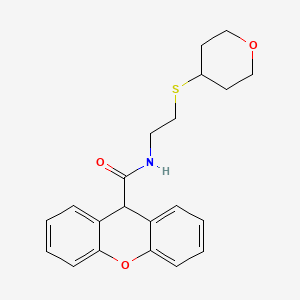

4-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide hydrochloride is a useful research compound. Its molecular formula is C23H26ClFN4O3S2 and its molecular weight is 525.05. The purity is usually 95%.

BenchChem offers high-quality 4-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

MAGL Inhibition for Neuroprotective Effects

This compound has been identified as a potential inhibitor of monoacylglycerol lipase (MAGL) . MAGL is an enzyme that breaks down endocannabinoids, which are important for neuroprotection and the regulation of neuroinflammatory processes. Inhibiting MAGL can potentially lead to treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s by protecting neural cells from damage and inflammation.

Anticancer Activity

Thiazole derivatives, which are part of this compound’s structure, have shown promise in anticancer research . They can interfere with various cellular processes that are crucial for cancer cell survival, such as DNA replication and protein synthesis. This compound could be explored for its efficacy against different types of cancer cells, contributing to the development of new chemotherapy agents.

Antimicrobial and Antifungal Applications

The thiazole moiety is known for its antimicrobial and antifungal properties . This compound could be used to develop new antibiotics or antifungal medications that are effective against resistant strains of bacteria and fungi, addressing the growing concern of antimicrobial resistance.

Analgesic and Anti-inflammatory Uses

Compounds with a thiazole core have been reported to possess analgesic and anti-inflammatory activities . This suggests that our compound could be formulated into drugs that alleviate pain and reduce inflammation in conditions such as arthritis or muscular injuries.

Antiviral Agents

Thiazole derivatives have shown potential as antiviral agents . This compound could be studied for its effectiveness against various viruses, possibly leading to new treatments for viral infections.

Neurotransmitter Synthesis Regulation

Given that thiazoles are present in Vitamin B1, which is essential for the synthesis of neurotransmitters like acetylcholine , this compound might influence neurotransmitter levels in the brain. This could have implications for treating neurological disorders where neurotransmitter imbalance is a factor.

Enzyme Inhibition for Antitumor Effects

The compound’s ability to inhibit certain enzymes could be harnessed for antitumor effects. Enzyme inhibitors are a class of drugs that can prevent tumor growth and proliferation .

Pharmacological Studies on Drug Resistance

Research into overcoming drug resistance in pathogens and cancer cells could benefit from this compound. It may serve as a lead compound in the synthesis of derivatives aimed at combating antimicrobial and anticancer drug resistance .

Propiedades

IUPAC Name |

4-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O3S2.ClH/c1-26(2)33(30,31)20-9-5-18(6-10-20)23(29)28-13-11-27(12-14-28)15-22-25-21(16-32-22)17-3-7-19(24)8-4-17;/h3-10,16H,11-15H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFKQMPJIIYHQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClFN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine](/img/structure/B2562950.png)

![(E)-ethyl 2-(2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2562954.png)

![4-[(E)-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzonitrile](/img/structure/B2562957.png)

![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/no-structure.png)